molecular formula C11H10F3NO3 B8596355 Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Cat. No. B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (62.0 kg, 1 mol eq, limiting reagent) was charged followed by ethanol (310 L, 5 rel vol, 5.3 rel vol). 4,4-dimethoxybutan-2-one (37.6 kg, 1.2 mol eq) was charged followed by an ethanol line rinse (18.6 L, 0.3 rel vol) and the temperature adjusted to 50° C. Sodium methoxide (30% w/w in methanol) (141.0 kg, 3.3 mol eq) charged maintaining the temperature below 55° C. An ethanol line rinse (31.0 L, 0.5 rel vol) was applied. The reaction was stirred until complete as judged by HPLC. Water (105.4 L, 1.7 rel vol) and 29% aqueous sodium hydroxide solution (17.2 kg, 0.52 mol eq) were charged. The reaction was stirred for 60 minutes. Hydrochloric acid (30% w/w) was charged until pH 2 achieved and was then cooled. The product was isolated by filtration, washed five times with water (5×124 L, 5×2 rel vol) and dried under vacuum to constant weight yielding the title compound (50.9 kg, 171.4 mol, 73.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.6 kg
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
141 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
105.4 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
310 L
Type
solvent
Reaction Step Seven
Yield
73.5%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[CH2:3][C:4]([O:6]C)=[O:5].CO[CH:21](OC)[CH2:22][C:23](=O)[CH3:24].C[O-].[Na+].[OH-].[Na+].Cl>O.C(O)C>[CH3:21][C:22]1[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[C:2](=[O:1])[C:3]([C:4]([OH:6])=[O:5])=[CH:24][CH:23]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
37.6 kg
Type
reactant
Smiles
COC(CC(C)=O)OC
Step Three
Name
Sodium methoxide
Quantity
141 kg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
17.2 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
105.4 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
310 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
WASH
Type
WASH
Details
rinse (18.6 L, 0.3 rel vol)
CUSTOM
Type
CUSTOM
Details
adjusted to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 55° C
WASH
Type
WASH
Details
An ethanol line rinse (31.0 L, 0.5 rel vol)
STIRRING
Type
STIRRING
Details
The reaction was stirred for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed five times with water (5×124 L, 5×2 rel vol)
CUSTOM
Type
CUSTOM
Details
dried under vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 171.4 mol
AMOUNT: MASS 50.9 kg
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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